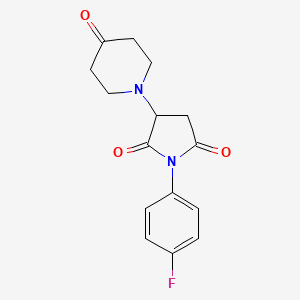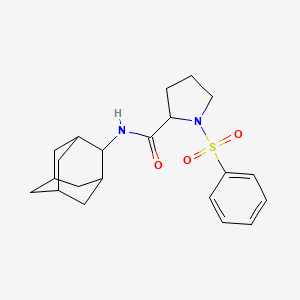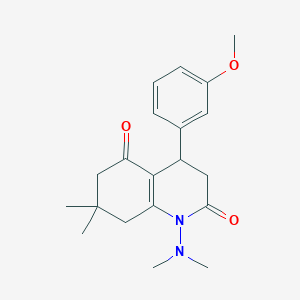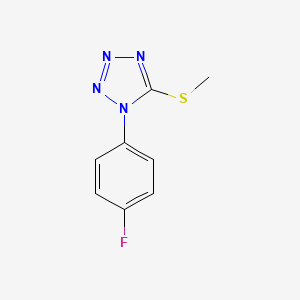
2,3-dicyano-N-(2-fluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dicyano-N~1~-(2-fluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6210~2,7~]undeca-2(7),3,5-triene-1-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
The synthesis of 4,5-dicyano-N~1~-(2-fluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-triene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the cyano groups: This step may involve the use of cyanating agents under specific conditions.
Attachment of the fluorophenyl group: This can be done through a substitution reaction using a fluorinated aromatic compound.
Final modifications:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
化学反应分析
4,5-Dicyano-N~1~-(2-fluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-triene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Addition: Addition reactions can occur at the double bonds present in the structure.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4,5-Dicyano-N~1~-(2-fluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-triene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential biological activity.
作用机制
The mechanism of action of 4,5-dicyano-N~1~-(2-fluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-triene-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
相似化合物的比较
Similar compounds to 4,5-dicyano-N~1~-(2-fluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-triene-1-carboxamide include:
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene: Known for its use as a photoredox catalyst.
4,5-Dicyano-1,2,3-triazole: A precursor for energetic compounds.
5-Chloro-6-ethoxy-4,7-dihydroxyisoindoline-1,3-dione: An ESIPT active fluorophore.
The uniqueness of 4,5-dicyano-N~1~-(2-fluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[621
属性
分子式 |
C21H18FN5O |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
4,5-dicyano-N-(2-fluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxamide |
InChI |
InChI=1S/C21H18FN5O/c1-19(2)20(3)8-9-21(19,18(28)27-13-7-5-4-6-12(13)22)17-16(20)25-14(10-23)15(11-24)26-17/h4-7H,8-9H2,1-3H3,(H,27,28) |
InChI 键 |
SNRYUDSNEJQOQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2(CCC1(C3=NC(=C(N=C32)C#N)C#N)C(=O)NC4=CC=CC=C4F)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(2-Methoxyphenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetic acid](/img/structure/B11071315.png)
![5'-Butyl-1-(2-chlorobenzyl)-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11071324.png)


![Ethyl 2-({[4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11071328.png)

![(2Z)-2-[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene]hydrazinecarboxamide](/img/structure/B11071333.png)
![4-{[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B11071344.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromothiophen-2-yl)ethanone](/img/structure/B11071358.png)
![3-(2-chlorobenzyl)-1'-(4-methoxyphenyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11071362.png)
![3,6-dichloro-N-[(4-chlorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B11071363.png)

![6-[(2-chloro-6-methylpyrimidin-4-yl)sulfanyl]-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11071396.png)

